(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid
Description
The compound (E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid is a pyrazole-based derivative featuring a 1,1-dioxothiolan-3-yl substituent, a chloro group at position 5, and a methyl group at position 3 of the pyrazole ring. The (E)-configured prop-2-enoic acid moiety introduces a planar, conjugated system, which may influence intermolecular interactions such as hydrogen bonding or π-stacking.
The 1,1-dioxothiolan-3-yl group (a sulfone-containing tetrahydrothiophene derivative) distinguishes this compound from simpler pyrazole analogs.
Properties
IUPAC Name |
(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4S/c1-7-9(2-3-10(15)16)11(12)14(13-7)8-4-5-19(17,18)6-8/h2-3,8H,4-6H2,1H3,(H,15,16)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMIKFVQIAQUTR-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)Cl)C2CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)Cl)C2CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-diketone.
Chlorination: The pyrazole intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Introduction of the Dioxothiolan Moiety: The chlorinated pyrazole is reacted with a thiolactone derivative to introduce the dioxothiolan moiety.
Formation of the Propenoic Acid Side Chain:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro substituent on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics.
Mechanism of Action
The mechanism of action of (E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of (E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic Acid and Analogs
Note: Exact data for the target compound are unavailable; values are estimated based on structural analogs. *Hypothetical formula derived from the name; 1,1-dioxothiolan-3-yl adds C₄H₆O₂S.
Substituent Effects on Physicochemical Properties
- Lipophilicity (LogP):
The (4-methylphenyl)methyl analog exhibits higher lipophilicity (LogP 3.5) due to its aromatic benzyl group, whereas the oxan-2-ylmethoxy derivative has moderate LogP (~2.0–2.5) owing to its ether oxygen. The target compound’s sulfone group likely reduces LogP compared to the benzyl analog, enhancing aqueous solubility. - Hydrogen Bonding: The prop-2-enoic acid moiety contributes to hydrogen-bonding capacity in all compounds.
Structural Diversity and Bioactivity Implications
- Sulfone vs. Benzyl/Oxane Groups:
The 1,1-dioxothiolan-3-yl group in the target compound introduces a conformationally constrained sulfone, which may improve metabolic stability compared to the labile (4-methylphenyl)methyl group . The oxan-2-ylmethoxy group in the analog provides ether oxygen for hydrogen bonding but lacks the sulfone’s electron-withdrawing effects. - Chloro Substituent: The chloro group at position 5 (common in all analogs) likely serves as an electron-withdrawing group, stabilizing the pyrazole ring and influencing electronic interactions with biological targets.
Biological Activity
(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid is a compound of interest due to its potential biological activities. It belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key features include:
- A pyrazole ring which is often associated with various biological activities.
- A chloro substituent that may enhance its pharmacological profile.
- A dioxothiolane moiety that could contribute to its reactivity and interactions with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. In vitro studies using MTT assays demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Anti-inflammatory Properties
The compound's anti-inflammatory activity has been evaluated through various assays. Studies suggest that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, a related pyrazole compound demonstrated significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs such as indomethacin .
Antimicrobial Activity
Pyrazole derivatives have also been reported to exhibit antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes has been documented. In vitro tests against Gram-positive and Gram-negative bacteria showed promising results, with some derivatives exhibiting minimum inhibitory concentrations (MICs) below 100 µg/mL .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as a reversible inhibitor of key enzymes involved in inflammation and tumor growth.
- Cell Cycle Arrest : It has been suggested that certain pyrazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that pyrazole compounds can modulate ROS levels, contributing to their cytotoxic effects on cancer cells .
Case Studies
| Study | Findings |
|---|---|
| Tewari et al., 2014 | Evaluated a series of pyrazole derivatives for anti-inflammatory activity; found significant inhibition of COX enzymes. |
| Brullo et al., 2012 | Reported dual activity in inhibiting chemotaxis and inflammation; IC50 values indicated high potency. |
| Recent Antitumor Studies | Demonstrated IC50 values for related compounds below 0.1 µM against MCF-7 cells; highlighting potential for development as anticancer agents. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
